molecular formula C2H8O2Si B041321 Dimethylsilanediol CAS No. 1066-42-8

Dimethylsilanediol

Cat. No.: B041321
CAS No.: 1066-42-8
M. Wt: 92.17 g/mol
InChI Key: XCLIHDJZGPCUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylsilanediol is an organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂. It is a small molecule that plays a significant role in the chemistry of silicon-based materials. This compound is naturally found in soil as a result of the hydrolysis of polydimethylsiloxane. It is also a key intermediate in the synthesis of various silicon-based polymers and materials .

Mechanism of Action

Target of Action

Dimethylsilanediol (DMSD) is a small organosilicon compound that plays a key role in the preparation of dimethyl- and diphenyl-siloxane polymers . It is a monomer of polydimethylsiloxane, a compound found in a wide range of industrial and consumer products . DMSD is also present in humidity condensate on the International Space Station (ISS), originating from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .

Mode of Action

DMSD interacts with its targets through a process of hydrolysis. Specifically, dimethylsilanol can hydrolyze to form DMSD through hydrolysis of the SiH bond, which is pH-dependent and occurs most rapidly under alkaline conditions . In biopharmaceutical manufacturing, it is relevant to consider the potential of DMSD to repolymerize into silicone oil when specific process parameters are altered. This may lead to interactions with drug ingredients, including proteins, resulting in the formation of aggregates .

Biochemical Pathways

The biochemical pathways involving DMSD are primarily related to the breakdown of the compound. The aerobic chemical reactions and pathways result in the breakdown of DMSD, the smallest member of the dialkylsilanediols . This process is crucial in the preparation of dimethyl- and diphenyl-siloxane polymers .

Result of Action

The molecular and cellular effects of DMSD’s action are primarily related to its potential to repolymerize into silicone oil under certain conditions. This can lead to interactions with drug ingredients, including proteins, and result in the formation of aggregates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMSD. For instance, on the ISS, DMSD originates from volatile methyl siloxane (VMS) compounds in the cabin atmosphere. Personal Hygiene Products (PHPs) used by the crew are suspected to be a significant source of VMS . Therefore, the environment in which DMSD is present can greatly affect its concentration and, consequently, its action and efficacy.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dimethylsilanediol . Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylsilanediol can be synthesized through several methods:

    Hydrolysis of Dimethyldichlorosilane: This method involves the reaction of dimethyldichlorosilane with water in the presence of a base.

    Condensation Reaction: Another method involves the condensation of dimethyldiethoxysilane with water.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of dimethyldichlorosilane due to its efficiency and scalability. The reaction is carried out under controlled conditions to prevent unwanted polymerization and to ensure high purity of the product .

Comparison with Similar Compounds

Dimethylsilanediol is similar to other silanediols and siloxanes but has unique properties due to its specific structure:

This compound stands out due to its specific reactivity and role in the formation of siloxane polymers, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dihydroxy(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIHDJZGPCUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31900-57-9, 31692-79-2, Array
Record name Poly(dimethylsilanediol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31900-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy-terminated poly(dimethylsiloxane)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsilanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2061434
Record name Dimethylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-42-8, 31692-79-2
Record name Dimethylsilanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsilanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediol, 1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylsilanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLSILANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilanediol
Reactant of Route 2
Dimethylsilanediol
Reactant of Route 3
Dimethylsilanediol
Reactant of Route 4
Dimethylsilanediol
Reactant of Route 5
Dimethylsilanediol
Reactant of Route 6
Dimethylsilanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.